molecular formula C8H16O2 B159934 2-tert-Butoxytetrahydrofuran CAS No. 1927-59-9

2-tert-Butoxytetrahydrofuran

Cat. No.: B159934
CAS No.: 1927-59-9
M. Wt: 144.21 g/mol
InChI Key: YUIHSLYOPKDRCJ-UHFFFAOYSA-N
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Description

2-tert-Butoxytetrahydrofuran: is an organic compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.2114 g/mol It is a derivative of tetrahydrofuran, where a tert-butoxy group is attached to the second carbon of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Butoxytetrahydrofuran can be synthesized through the reaction of tetrahydrofuran with tert-butanol in the presence of an acid catalyst . The reaction typically involves the following steps:

    Mixing: Tetrahydrofuran and tert-butanol are mixed in a suitable solvent.

    Catalysis: An acid catalyst, such as sulfuric acid, is added to the mixture.

    Heating: The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.

    Purification: The product is purified through distillation or other separation techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. Industrial methods also incorporate advanced purification techniques to meet the quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butoxytetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require nucleophiles like halides or amines and suitable solvents.

Major Products:

    Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

    Reduction: Yields alcohols or other reduced derivatives.

    Substitution: Results in the formation of new compounds with different functional groups.

Scientific Research Applications

2-tert-Butoxytetrahydrofuran has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-tert-Butoxytetrahydrofuran involves its interaction with molecular targets and pathways within biological systems. It can modulate enzyme activity, influence biochemical reactions, and affect cellular processes. For example, it has been shown to attenuate the aggregative and oxidative properties of α-synuclein, a protein associated with neurodegenerative diseases like Parkinson’s disease . This action is mediated through its binding to specific transcription factors and upregulation of genes involved in proteostasis and antioxidant defense.

Comparison with Similar Compounds

    Tetrahydrofuran: The parent compound, lacking the tert-butoxy group.

    2-Butoxytetrahydrofuran: A similar compound with a butoxy group instead of tert-butoxy.

    2-Methoxytetrahydrofuran: Another derivative with a methoxy group.

Uniqueness: 2-tert-Butoxytetrahydrofuran is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. This uniqueness makes it valuable in specific applications where its particular reactivity and stability are advantageous.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,3)10-7-5-4-6-9-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIHSLYOPKDRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940939
Record name 2-tert-Butoxyoxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927-59-9
Record name 2-(1,1-Dimethylethoxy)tetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1927-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butoxytetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butoxyoxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butoxytetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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